Tert-butyl N-(4-oxobut-2-ynyl)carbamate
Description
Tert-butyl N-(4-oxobut-2-ynyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-oxobut-2-ynyl moiety. The Boc group is widely used in organic synthesis to protect amines, while the 4-oxobut-2-ynyl chain introduces both alkyne and ketone functionalities, enabling diverse reactivity in cross-coupling reactions, cycloadditions, and as a precursor for bioactive molecules. This compound is pivotal in medicinal chemistry for constructing heterocycles and peptidomimetics .
Properties
IUPAC Name |
tert-butyl N-(4-oxobut-2-ynyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,6H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHHTQZOPPKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of tert-Butyl Carbamate with Propargyl Derivatives
A plausible route involves the alkylation of tert-butyl carbamate with a propargyl electrophile. For instance, tert-butyl carbamate derivatives are frequently synthesized via nucleophilic substitution reactions. In the patent CN102020589B, alkylation reactions using ethyl acetate and potassium hydroxide under controlled conditions yield carbamate products. Adapting this approach, propargyl bromide could serve as the alkylating agent.
Reaction conditions would require anhydrous solvents (e.g., THF or DMF) and a base such as potassium carbonate to deprotonate the carbamate nitrogen. The tert-butyl group’s steric bulk may necessitate elevated temperatures or prolonged reaction times to achieve sufficient nucleophilic attack. Following alkylation, oxidation of the terminal alkyne to the ketone could be accomplished via hydroboration-oxidation or mercury(II)-mediated hydration, though selectivity must be carefully controlled to avoid over-oxidation.
Metallation-Electrophilic Quenching Strategies
Metallation at the α-position of carbamates, followed by electrophilic trapping, is a well-established method for introducing functional groups. As demonstrated in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, lithiation with n-BuLi at -78°C in THF enables regioselective deprotonation. Subsequent reaction with an electrophilic alkyne source, such as propargyl bromide, could install the 4-oxobut-2-ynyl chain.
Example Protocol
- Lithiation : Treat tert-butyl carbamate with n-BuLi in THF at -78°C to generate a reactive enolate.
- Electrophilic Quenching : Introduce propargyl bromide to form the propargyl-substituted intermediate.
- Oxidation : Employ a mild oxidizing agent (e.g., pyridinium chlorochromate) to convert the propargyl alcohol to the ketone.
This method mirrors the iodination step in, where electrophilic iodine is introduced post-lithiation. Substituting iodine with propargyl bromide would require optimizing stoichiometry and reaction kinetics to mitigate side reactions.
Elimination Reactions for Alkyne Formation
The synthesis of 2-alkenyl-2-imidazolines via selenoxide elimination, as described in, suggests a pathway for alkyne generation. Starting from a dihalide or β-hydroxypropargyl precursor, elimination could yield the desired triple bond. For example:
- Halogenation : React tert-butyl N-(4-hydroxybut-2-ynyl)carbamate with PBr₃ to form the dibromide.
- Dehydrohalogenation : Treat with a strong base (e.g., KOtBu) to induce elimination, forming the alkyne.
This approach avoids direct handling of unstable alkynyl intermediates and leverages well-characterized elimination chemistry.
Conjugate Addition-Elimination Sequences
The reaction of 2-imidazolines with α,β-unsaturated aldehydes, leading to tetrahydroimidazo[1,2-a]pyridines, inspires a conjugate addition strategy. Applying this to tert-butyl carbamate:
- Michael Addition : React tert-butyl carbamate with an α,β-ynone under basic conditions to form a β-keto-carbamate.
- Keto-Enol Tautomerism : Facilitate enolization to stabilize the intermediate.
- Dehydration : Use acidic conditions (e.g., H₂SO₄) to eliminate water, yielding the alkyne.
Protection-Deprotection Strategies
Given the sensitivity of alkynes to strong acids/bases, temporary protection of the triple bond may be necessary. For example:
- Silyl Protection : Introduce a trimethylsilyl group to the alkyne using TMSCl and a base.
- Oxidation : Convert the protected intermediate to the ketone.
- Deprotection : Remove the silyl group with fluoride ions (e.g., TBAF).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-oxobut-2-ynyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C₉H₁₇NO₃
Molecular Weight: 187.24 g/mol
The compound features a tert-butyl group, a carbamate functional group, and an alkyne moiety, which contribute to its reactivity and versatility in synthetic pathways.
Organic Synthesis
Tert-butyl N-(4-oxobut-2-ynyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it suitable for the production of diverse compounds in organic chemistry.
Key Reactions:
- Formation of Hydantoin Inhibitors: The compound has been utilized in the preparation of selective hydantoin inhibitors targeting aggrecanase-1 and aggrecanase-2, which are relevant in osteoarthritis treatment.
- Click Chemistry Applications: The alkyne component facilitates click chemistry reactions, enabling conjugation with biomolecules for biological studies.
Medicinal Chemistry
The biological activity of this compound is under investigation, particularly its interactions with proteins and enzymes. The carbamate moiety allows for covalent bonding with nucleophilic sites, potentially modifying enzyme activities.
Case Study:
A study assessed the compound's efficacy in inhibiting amyloid beta aggregation, a key factor in Alzheimer's disease. The results indicated moderate protective effects against oxidative stress in astrocytes when exposed to amyloid beta peptides .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(2-oxiranylmethyl)carbamate | Contains an oxiranylmethyl group | Lacks alkyne functionality |
| Tert-butyl N-(4-hydroxybutan-2-ynyl)carbamate | Hydroxy group addition | Exhibits different reactivity due to hydroxy substitution |
| Tert-butyl N-(4-methylbutan-2-ynyl)carbamate | Methyl substitution | Varies in biological activity compared to the target compound |
Industrial Applications
In industrial settings, this compound is used to enhance the efficiency of synthetic processes. Techniques such as continuous flow reactors are employed to optimize yield and purity during production.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxobut-2-ynyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key structural analogs and their functional differences:
Physical and Chemical Properties
Pharmaceutical Intermediates
- Anti-inflammatory Agents: Analogs like tert-butyl N-(4-aminobutan-2-yl)carbamate () are precursors to benzoxazole derivatives inhibiting LPS-induced inflammation .
- Kinase Inhibitors : The nitrophenyl analog () serves as a building block for kinase inhibitors due to its electron-deficient aromatic system.
Material Science
- Polymer Cross-Linking : The alkyne in the parent compound enables covalent cross-linking in polymer networks, unlike saturated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-(4-oxobut-2-ynyl)carbamate, and how can reaction efficiency be monitored?
- Methodology : Synthesis typically involves coupling tert-butyl carbamate with a functionalized alkyne precursor (e.g., 4-oxobut-2-ynyl bromide) under basic conditions. Sodium hydride or potassium carbonate is often used as a base, with heating (60–80°C) to drive the reaction .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or GC-MS can track reaction progress. The disappearance of the starting material’s spot and the emergence of a new product spot (Rf ~0.5 in ethyl acetate/hexane) indicate completion.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields high-purity product .
Q. How does the 4-oxobut-2-ynyl group influence the compound’s reactivity in nucleophilic addition or oxidation reactions?
- Reactivity : The α,β-acetylenic ketone moiety enables conjugate additions (e.g., Grignard reagents) at the triple bond, while the ketone can undergo nucleophilic attack or reduction (e.g., NaBH4 to form secondary alcohols) .
- Oxidation : The alkyne may undergo oxidative cleavage with ozone or KMnO4 to generate diketones, but competing ketone oxidation must be controlled via pH and temperature .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity with biological targets (e.g., enzymes)?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, proteases). Parameterize the ligand’s electrostatic potential via DFT calculations (B3LYP/6-31G*) to refine docking scores .
- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to validate binding constants (Kd) .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for structural confirmation?
- Analysis :
- NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in <sup>13</sup>C NMR). The alkyne proton (δ ~2.5 ppm) and ketone (δ ~210 ppm in <sup>13</sup>C) should align with predicted shifts .
- IR : Verify the carbamate C=O stretch (~1700 cm<sup>−1</sup>) and ketone C=O (~1680 cm<sup>−1</sup>). Discrepancies may indicate tautomerism or solvent effects .
- Resolution : Use 2D NMR (HSQC, HMBC) to assign connectivity and rule out impurities. Cross-check with high-resolution mass spectrometry (HRMS) .
Q. How can hydrolytic instability of the carbamate group under acidic/basic conditions be mitigated during reaction design?
- Stabilization : Avoid strong acids/bases in reaction media. Use buffered conditions (pH 6–8) and aprotic solvents (e.g., THF, DCM). For deprotection, employ mild acids like TFA in DCM at 0°C .
- Monitoring : Conduct stability studies via HPLC at varying pH levels to identify degradation products (e.g., tert-butyl alcohol and free amine) .
Q. What methodologies identify and quantify byproducts in large-scale syntheses?
- Detection : LC-MS with a C18 column and ESI ionization detects low-abundance byproducts (e.g., over-oxidized ketones or dimerized alkynes) .
- Quantification : Use internal standards (e.g., deuterated analogs) for calibration. Calculate yields and purity via peak integration in HPLC .
Data Contradiction and Optimization
Q. How to address discrepancies between theoretical and experimental solubility profiles?
- Approach :
- Theoretical : Predict solubility via COSMO-RS or Hansen solubility parameters.
- Experimental : Test solubility in DMSO, acetonitrile, and aqueous buffers. For poor solubility, use co-solvents (e.g., 10% DMSO in PBS) .
Q. What experimental controls are essential when studying the compound’s enzyme inhibition kinetics?
- Controls : Include a substrate-only control, a positive inhibitor control (e.g., known carbamate inhibitors), and a vehicle control (DMSO).
- Kinetics : Perform Michaelis-Menten assays with varying inhibitor concentrations. Fit data to a Cheng-Prusoff equation to calculate IC50 and Ki .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
